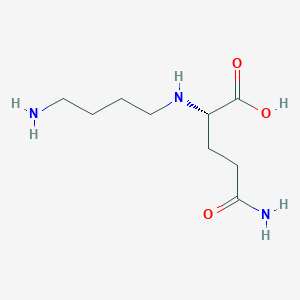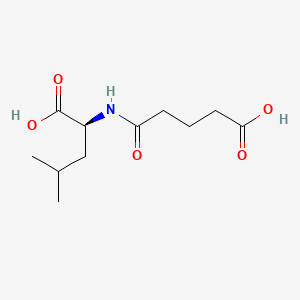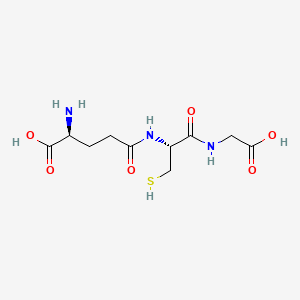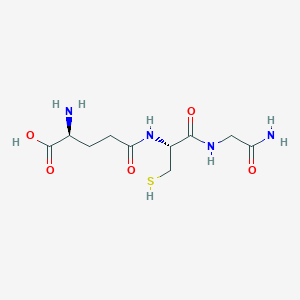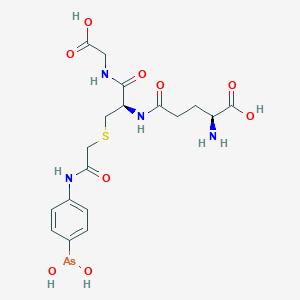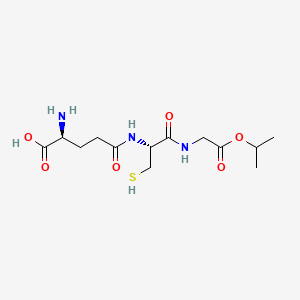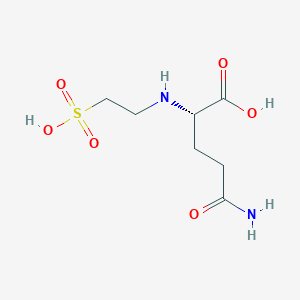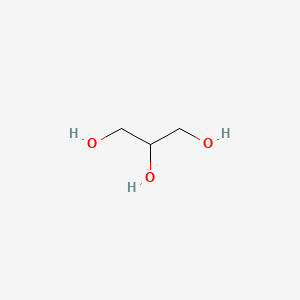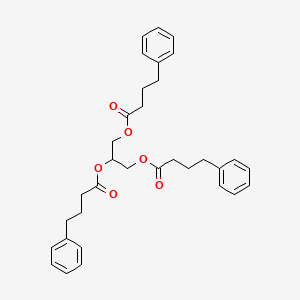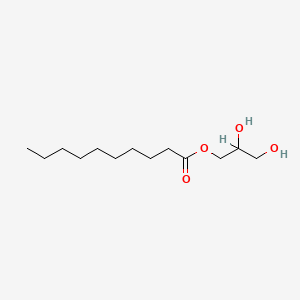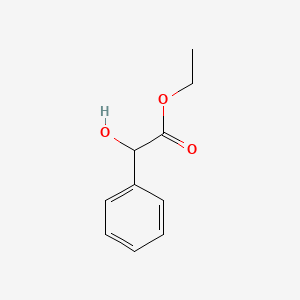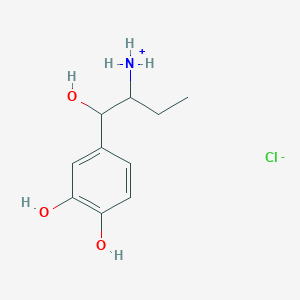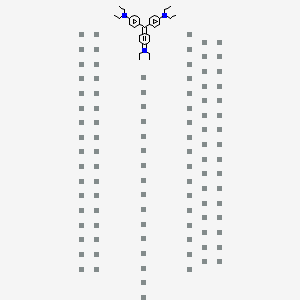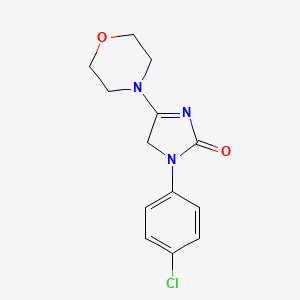
Imepitoin
Overview
Description
Imepitoin is a chemical compound primarily used as an anticonvulsant in veterinary medicine. It is known for its ability to treat epilepsy in dogs and has anxiolytic effects. This compound was initially developed for human use, but due to unfavorable metabolic differences between smokers and non-smokers, its development for human use was discontinued .
Mechanism of Action
Target of Action
Imepitoin’s primary target is the benzodiazepine site of the gamma-aminobutyric acid A (GABAA) receptor . GABAA receptors are inhibitory neurotransmitters that reduce electrical activity in the brain .
Mode of Action
This compound acts as a low-affinity partial agonist at the benzodiazepine site of the GABAA receptor . As a partial agonist, it binds to activate the receptor, but only at partial efficacy relative to full agonists like diazepam and clonazepam . It also blocks voltage-gated calcium channels in a dose-dependent manner and may stimulate the barbiturate binding site of the GABAA receptor .
Biochemical Pathways
The activation of the GABAA receptor by this compound stimulates inhibition of activity, which can counteract the excitatory effects of the amino acid glutamate . Glutamate spikes have been implicated in stroke, idiopathic epilepsy affecting the hippocampus and frontal cortex in humans, rodents, and cats, and behavioral pathologies involving impulsive components .
Pharmacokinetics
This compound is rapidly absorbed with peak concentration reached after 0.5–2 hours under fasting conditions . It crosses the blood-brain barrier without the involvement of active transport or active clearance, resulting in immediate equilibrium between plasma and brain .
Result of Action
This compound’s action results in a broad spectrum of anticonvulsant activity in diverse seizure and epilepsy models . It has been shown to reduce anxiety during noise-related events in dogs when given at 30 mg/kg orally twice a day .
Biochemical Analysis
Biochemical Properties
Imepitoin acts as a low-affinity partial agonist at the benzodiazepine site of the GABA A receptor . By binding to this site, it acts as a positive allosteric modulator of GABA, leading to increased chloride channel opening frequency, increased chloride influx, and consequently, to increased hyperpolarization of the membrane and thus inhibition of the postsynaptic neuron .
Cellular Effects
This compound partially activates the receptors for the neurotransmitter GABA, a substance that reduces electrical activity in the brain . By activating its receptors, this compound increases GABA’s effects and helps to prevent seizures . This compound also has a weak blocking effect on calcium channels, which are pores that let calcium move into the nerve cells allowing electrical impulses to be transmitted between nerve cells . This may also help in controlling seizures.
Molecular Mechanism
This compound acts as a low-affinity partial agonist of the benzodiazepine site of the GABA A receptor . It is the first partial agonist to be approved for the treatment of epilepsy . The drug also dose-dependently blocks voltage-gated calcium channels .
Temporal Effects in Laboratory Settings
This compound has been shown to display a broad spectrum of anticonvulsant activity in diverse seizure and epilepsy models at tolerable doses . As expected from its mechanism of action, it lacked tolerance and abuse liability in rodent and primate models .
Dosage Effects in Animal Models
Treatment with this compound should be started at a dose of 10 mg per kg bodyweight twice a day . If seizures are not adequately controlled after one week, the dose may be increased by 50 – 100% at a time, to a maximum of 30 mg per kg bodyweight twice a day .
Metabolic Pathways
The initial step of the metabolic degradation of this compound involved hydroxylation of the morpholine ring, and this step is catalyzed by CYP1A1 and, with tenfold less capacity, by CYP1A2 . This compound is extensively metabolized in the liver prior to elimination .
Transport and Distribution
This compound has a relatively high volume of distribution (579 to 1548 ml/kg) . The in-vivo plasma protein binding of this compound in dogs is low (60 to 70%) . No interaction with highly protein-bound compounds is therefore expected .
Subcellular Localization
This compound crosses the blood-brain barrier without involvement of active transport or active clearance, resulting in immediate equilibrium between plasma and brain . Here it acts as a low-affinity partial agonist of the benzodiazepine receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imepitoin can be synthesized by reacting 4-chloroaniline, chloroacetic acid, and urea in the presence of an apolar or weakly polar aprotic solvent such as xylene. The resulting intermediate, 1-(4-chlorophenyl)imidazolidine-2,4-dione, is then reacted with morpholine in the presence of morpholine hydrochloride. The final product is obtained through crystallization from dimethyl sulphoxide and methanol .
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for higher yields and cost efficiency. The process involves efficient preparation of the intermediate followed by condensation with morpholine and final recrystallization .
Chemical Reactions Analysis
Types of Reactions
Imepitoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the chemical structure of this compound, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted this compound compounds.
Scientific Research Applications
Imepitoin has several scientific research applications:
Chemistry: this compound is studied for its unique chemical properties and potential modifications to enhance its efficacy.
Biology: Research focuses on its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Medicine: this compound is primarily used to treat epilepsy and anxiety in dogs. Its potential use in humans is also being explored.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A full agonist of the benzodiazepine site with higher efficacy.
Clonazepam: Another full agonist with similar effects to diazepam.
Ethotoin: A hydantoin anticonvulsant with structural similarities to imepitoin.
Uniqueness
This compound is unique due to its partial agonist activity at the benzodiazepine site, which results in fewer side effects and lower potential for tolerance and dependence compared to full agonists. Its ability to block voltage-gated calcium channels also distinguishes it from other anticonvulsants .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYCZKIFIHTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172160 | |
| Record name | Imepitoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188116-07-6 | |
| Record name | Imepitoin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imepitoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMEPITOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Imepitoin acts as a low-affinity partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. [, , ] This binding enhances the inhibitory effects of GABA, an inhibitory neurotransmitter, leading to reduced neuronal excitability. [, , ]
A: Unlike full agonists, this compound does not fully activate the GABAA receptor, resulting in a ceiling effect on its action. [, ] This contributes to its milder side effect profile, particularly regarding sedation, compared to traditional benzodiazepines. [, , ]
A: Research suggests that this compound can ameliorate the increase in cortisol levels in response to fear-inducing stimuli, indicating a potential modulating effect on the HPA axis. [, ]
A: The molecular formula of this compound is C13H14ClN3O2, and its molecular weight is 279.73 g/mol. [, ]
A: this compound exhibits polymorphism. Polymorph I, the commercially available form, and a newly discovered polymorph II, obtained by crystallization from xylene, have been characterized. [] Polymorph II is monotropic to polymorph I and remains metastable under ambient conditions. []
A: Yes, density functional theory (DFT) has been employed to optimize the crystal structure of this compound, providing insights into its molecular geometry and interactions within the crystal lattice. []
- Low-affinity partial agonist: The specific arrangement of atoms in this compound allows it to bind to the benzodiazepine binding site of GABAA receptors but with lower affinity than traditional benzodiazepines, resulting in partial agonism. [, , ] This translates to a reduced risk of sedation and other side effects commonly associated with full benzodiazepine agonists. [, , ]
A: this compound is commercially available in tablet form for oral administration in dogs. [, ]
A: this compound demonstrates high enteral absorption (92%) following oral administration. []
A: this compound has a plasma protein binding of 55%. [] This relatively low protein binding suggests a larger fraction of the drug is available in its free, active form.
A: this compound is primarily excreted through feces. [] In vitro studies indicate that this compound does not significantly inhibit major cytochrome P450 enzymes at therapeutic concentrations, suggesting a lower likelihood of metabolism-based drug-drug interactions. []
A: Yes, dose linearity was observed following single-dose administration of 10–100 mg/kg in dogs. []
A: Numerous studies demonstrate the efficacy of this compound in controlling seizures in dogs with idiopathic epilepsy. [, , , , , , , , , ] In a blinded, multicenter study, this compound showed comparable efficacy to phenobarbital in reducing seizure frequency. []
A: Yes, this compound has shown promise in treating canine noise phobia [, , ] and storm anxiety. [, ] Studies suggest it effectively reduces anxiety and fear behaviors associated with noise events. [, , , , , ]
A: While this compound demonstrates efficacy in many dogs, some individuals may not respond adequately. [] Approximately 29% of dogs in one study discontinued this compound due to lack of efficacy. [] Research on specific resistance mechanisms is limited.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


